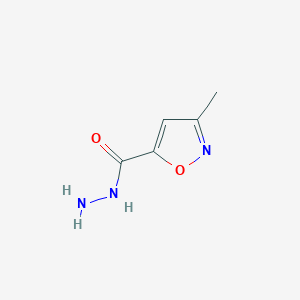
3-メチル-5-イソキサゾールカルボヒドラジド
説明
3-Methyl-5-isoxazolecarbohydrazide is a chemical compound with the CAS Number: 89179-79-3 . It has a molecular weight of 141.13 and its IUPAC name is 3-methyl-5-isoxazolecarbohydrazide .
Molecular Structure Analysis
The InChI code for 3-Methyl-5-isoxazolecarbohydrazide is 1S/C5H7N3O2/c1-3-2-4 (10-8-3)5 (9)7-6/h2H,6H2,1H3, (H,7,9) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction . For instance, intermediate 100 was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101. Afterward, isoxazole 101 was reacted with hydrazine hydrate in refluxing methanolic condition for 3–5 h, which yielded 5-phenylisoxazole-3-carbohydrazide 102 .Physical And Chemical Properties Analysis
3-Methyl-5-isoxazolecarbohydrazide is a solid at room temperature .科学的研究の応用
Safety and Hazards
The safety data sheet for this compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
将来の方向性
Isoxazole derivatives, including 3-Methyl-5-isoxazolecarbohydrazide, have significant potential in the field of drug discovery . They are commonly found in many commercially available drugs and are of enormous significance . Therefore, it is imperative to develop new eco-friendly synthetic strategies for these compounds . Particular attention is being paid to the class of immune stimulators with a potential application in chemotherapy patients .
作用機序
Target of Action
3-Methyl-5-isoxazolecarbohydrazide, also known as 5-amino-3-methylisoxazole, is a heterocyclic compound that has been shown to have various biological activities .
Mode of Action
It is known that the compound exhibits immunosuppressive action in in-vitro assays . This suggests that it may interact with immune cells or molecules involved in immune responses, leading to a decrease in immune activity.
Biochemical Pathways
Given its immunosuppressive properties, it is likely that it influences pathways related to immune response .
Result of Action
The primary result of 3-Methyl-5-isoxazolecarbohydrazide’s action is immunosuppression, as demonstrated in in-vitro assays . This suggests that the compound could potentially be used in situations where suppression of the immune response is beneficial, such as in the treatment of autoimmune diseases or to prevent organ transplant rejection.
生化学分析
Biochemical Properties
3-Methyl-5-isoxazolecarbohydrazide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with hydrazine hydrate, leading to the formation of 5-phenylisoxazole-3-carbohydrazide . This interaction is significant as it highlights the compound’s potential in forming stable complexes with other biomolecules. Additionally, the compound’s structure allows it to participate in various cycloaddition reactions, further emphasizing its versatility in biochemical processes .
Cellular Effects
The effects of 3-Methyl-5-isoxazolecarbohydrazide on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the amino group in the isoxazole ring can lead to changes in gene expression, affecting cellular functions . Moreover, its ability to inhibit or activate specific enzymes can result in alterations in cellular metabolism, making it a valuable tool in studying cellular processes .
Molecular Mechanism
At the molecular level, 3-Methyl-5-isoxazolecarbohydrazide exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The compound’s structure allows it to form stable complexes with enzymes, leading to either inhibition or activation of these enzymes . Additionally, the compound can influence gene expression by interacting with specific DNA sequences, thereby modulating the transcriptional activity of genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-5-isoxazolecarbohydrazide have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with biomolecules . Its degradation over time can lead to a decrease in its efficacy, highlighting the importance of understanding its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of 3-Methyl-5-isoxazolecarbohydrazide vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, making it suitable for therapeutic applications . At higher doses, the compound can exhibit toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies . Threshold effects have also been observed, where the compound’s efficacy increases up to a certain dosage, beyond which its effects plateau or diminish .
Metabolic Pathways
3-Methyl-5-isoxazolecarbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s structure allows it to participate in reactions that influence metabolic flux and metabolite levels . For instance, its interaction with specific enzymes can lead to the formation of intermediate metabolites, which play a crucial role in cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Methyl-5-isoxazolecarbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing its adverse effects .
Subcellular Localization
The subcellular localization of 3-Methyl-5-isoxazolecarbohydrazide is a critical factor that influences its activity and function. The compound’s structure includes targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research .
特性
IUPAC Name |
3-methyl-1,2-oxazole-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-2-4(10-8-3)5(9)7-6/h2H,6H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNGIIARGTKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627090 | |
| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89179-79-3 | |
| Record name | 3-Methyl-1,2-oxazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-isoxazolecarbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid dihydrochloride](/img/structure/B1371220.png)




![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)








